molecular formula C13H13Cl2N3O2 B2511066 1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396855-15-4

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2511066
CAS No.: 1396855-15-4
M. Wt: 314.17
InChI Key: HRSARFIBMRFJSJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a urea core bridge, a 3,4-dichlorophenyl group, and a 3-methyl-1,2-oxazol-5-yl (isoxazole) moiety. The urea scaffold is a privileged structure in drug discovery, often contributing to key hydrogen-bonding interactions with biological targets . The 3,4-dichlorophenyl group is a common pharmacophore found in compounds active across various therapeutic areas . Notably, the 1,2-oxazole (isoxazole) ring is a versatile heterocycle with a broad spectrum of reported biological activities. Oxazole derivatives are frequently explored as intermediates for synthesizing new chemical entities and have demonstrated antimicrobial, anticancer, anti-inflammatory, and anti-obesity properties in research settings . Researchers investigate this compound and its analogs to explore structure-activity relationships and identify potential lead compounds for various conditions. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-8-6-10(20-18-8)4-5-16-13(19)17-9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSARFIBMRFJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be structurally represented as follows:

C13H13Cl2N3O\text{C}_{13}\text{H}_{13}\text{Cl}_{2}\text{N}_{3}\text{O}

This structure features a dichlorophenyl group and a 3-methyl-1,2-oxazole moiety, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For example:

  • In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, it has been reported to increase p53 expression levels and promote caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .
  • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, demonstrating strong hydrophobic interactions with amino acid residues similar to those observed with established anticancer agents like Tamoxifen .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1.
  • Induction of Apoptosis : By modulating apoptotic pathways, it facilitates programmed cell death in malignant cells.
  • Targeting Specific Enzymes : The compound may inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AnticancerMCF-710.38Apoptosis via p53 activation
AnticancerMia PaCa-28.25Inhibition of proliferation
Enzyme InhibitionTrxR15.00Redox modulation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study emphasized the role of apoptosis induction as a primary mechanism for tumor regression.
  • Case Study 2 : Another investigation focused on the pharmacokinetics and biodistribution of the compound in vivo. Results indicated favorable absorption and distribution profiles, making it a candidate for further clinical development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Target/Activity Potency/Selectivity Notes
1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea 3,4-dichlorophenyl, oxazole-ethylurea Hypothesized GPCR/ion channel modulation N/A (Limited direct data)
SR140333 3,4-dichlorophenyl, piperidine, sulfoxide Tachykinin NK1 receptor antagonist High affinity (Ki < 1 nM)
SR142801 3,4-dichlorophenyl, benzoylpiperidine Neurokinin NK3 receptor antagonist Moderate selectivity over NK1/NK2
GR159897 Indole, piperidine, sulfinylmethyl 5-HT1D receptor antagonist Orally bioavailable, CNS-penetrant
MEN11420 (Nepadutant) Cyclic peptide with Asn and Dap residues Tachykinin NK2 receptor antagonist Sub-nanomolar potency in vitro
Key Observations:

3,4-Dichlorophenyl Group: Present in both the target compound and SR140333/SR142801, this group is associated with enhanced receptor binding due to its electron-withdrawing properties and hydrophobic interactions.

Urea Backbone: The urea moiety is shared with MEN11420, a cyclic peptide-based NK2 antagonist. While MEN11420 achieves high potency through peptide-receptor interactions, the target compound’s urea group may serve as a hydrogen-bond donor/acceptor for non-peptide targets .

Oxazole vs. Isoxazole/Thiazole : highlights structural analogs with pyrazole or isoxazole rings (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). The oxazole in the target compound offers reduced steric hindrance compared to bulkier heterocycles, possibly improving membrane permeability .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : The 3,4-dichlorophenyl group increases logP values, suggesting favorable blood-brain barrier penetration for CNS targets. This contrasts with MEN11420, a peptide with poor oral bioavailability .
  • Metabolic Stability : The oxazole ring in the target compound may resist cytochrome P450-mediated oxidation compared to SR140333’s sulfoxide group, which is prone to metabolic reduction .
  • Selectivity : While SR142801 shows NK3 receptor selectivity, the oxazole-ethylurea scaffold could prioritize different GPCRs (e.g., histamine or serotonin receptors) based on analog studies .

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